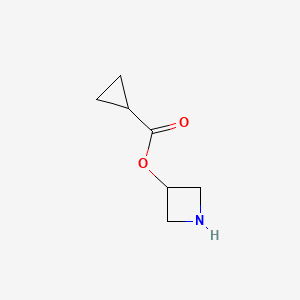
3-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride
Overview
Description
3-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride (3-APMPA HCl) is a novel small molecule compound with a wide range of potential applications in scientific research. It is a derivative of the amino acid proline, and it is structurally similar to other proline derivatives such as proline-based amides, thioamides, and imidazolines. 3-APMPA HCl has been found to have a broad range of biological activities, including anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer activities. Its unique structure makes it a promising candidate for further research into its potential applications in the biomedical field.
Scientific Research Applications
Pharmaceutical Intermediates
This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications. For instance, it can be used in the synthesis of molecules designed to interact with specific protein targets within the body .
Bioconjugation
Due to the presence of an amino group, this compound can be used for bioconjugation. This involves attaching it to biomolecules for the purpose of labeling or modifying biological compounds, which is crucial in the study of biological processes and drug delivery systems .
Material Science
In material science, the compound’s ability to act as a building block for polymers or as a cross-linking agent can be explored. This could lead to the creation of new materials with unique properties, such as increased durability or enhanced conductivity .
Catalysis
The compound may find applications in catalysis, particularly in facilitating certain chemical reactions. Its structure could potentially stabilize transition states or act as a ligand in metal-catalyzed reactions, thereby increasing the efficiency of various industrial processes .
Molecular Recognition
The structural features of this compound make it suitable for molecular recognition studies. It could be used to design receptors or sensors that can detect specific molecules, which is valuable in environmental monitoring and diagnostics .
Chemical Synthesis
As a versatile chemical building block, this compound can be utilized in the synthesis of a wide range of organic molecules. Its reactivity with other chemical entities can lead to the formation of complex structures that are important in synthetic chemistry .
Enzyme Inhibition
Research into enzyme inhibition can benefit from the use of this compound. By modifying its structure, it could be tailored to inhibit specific enzymes, which is a common strategy in the development of drugs for treating various diseases .
Neuroscience Research
In neuroscience, the compound could be used to synthesize molecules that interact with neural receptors or enzymes. This can aid in the understanding of neurological pathways and the development of treatments for neurological disorders .
properties
IUPAC Name |
3-amino-N-(oxan-4-ylmethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c10-4-1-9(12)11-7-8-2-5-13-6-3-8;/h8H,1-7,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHPFOBEUWTWLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525195.png)

![2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride](/img/structure/B1525197.png)






![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1525209.png)
![2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride](/img/structure/B1525211.png)
![2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525213.png)
